4-Methoxyphenyl isothiocyanate
Overview
Description
4-Methoxyphenyl isothiocyanate: is an organic compound with the chemical formula C8H7NOS 1-isothiocyanato-4-methoxybenzene . This compound is characterized by a methoxy group (-OCH3) attached to a phenyl ring, which is further bonded to an isothiocyanate group (-N=C=S). It appears as a colorless to yellow crystalline solid and is known for its distinctive sulfur-like odor. It is soluble in organic solvents such as benzene, dichloromethane, and ethanol, but it is insoluble in water .
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds, suggesting that it may interact with a wide range of molecular targets .
Mode of Action
One study suggests that it may damage cell morphology and membrane integrity in a dose-dependent manner .
Biochemical Pathways
Its ability to alter cell morphology and membrane integrity suggests that it may impact pathways related to cell structure and function .
Pharmacokinetics
Its physical properties such as its molecular weight (16521 g/mol) and its solubility (it hydrolyzes in water ) could influence its bioavailability and pharmacokinetics.
Result of Action
It has been suggested that it may damage cell morphology and membrane integrity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxyphenyl isothiocyanate. For instance, its stability could be affected by moisture, as it is moisture-sensitive . Furthermore, its efficacy could be influenced by the pH of the environment, as it has been used in acidic media for the synthesis of various compounds .
Biochemical Analysis
Biochemical Properties
4-Methoxyphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its isothiocyanate group, which is highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to the modification of enzyme activity, either inhibiting or activating specific biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, it can modulate the expression of genes involved in oxidative stress response and detoxification processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by modifying their active sites. For example, it can inhibit the activity of glutathione S-transferase by binding to its cysteine residues, thereby affecting the detoxification of reactive oxygen species . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and can hydrolyze in aqueous environments, leading to a decrease in its activity . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Prolonged exposure may lead to cellular adaptation or resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress response. It can interact with enzymes such as glutathione S-transferase and cytochrome P450, influencing the metabolism of xenobiotics and endogenous compounds . This compound can also affect metabolic flux and alter the levels of specific metabolites, such as glutathione and reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and promoting the release of apoptogenic factors . Additionally, it can localize to the nucleus and interact with transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl isothiocyanate can be synthesized through the reaction of 4-methoxyphenylamine with thiophosgene . The reaction typically involves the following steps:
- Dissolve 4-methoxyphenylamine in an organic solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and dried over anhydrous sodium sulfate.
- The solvent is then evaporated under reduced pressure to obtain the crude product, which can be purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional purification steps such as distillation or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds to form heterocyclic compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxyphenylamine and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form thioureas.
Alcohols and Thiols: React with the compound in the presence of a base to form carbamates and dithiocarbamates, respectively.
Cycloaddition Reagents: Such as alkenes and alkynes, react under thermal or catalytic conditions to form heterocyclic products.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry: 4-Methoxyphenyl isothiocyanate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the preparation of heterocyclic compounds through cycloaddition reactions .
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It reacts with amino groups to form stable thiourea derivatives, which can be used to study protein structure and function .
Medicine: It is used in the synthesis of bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers, coatings, and adhesives. It is also employed as a cross-linking agent in the preparation of advanced materials .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the methoxy group.
4-Chlorophenyl isothiocyanate: Contains a chlorine atom instead of a methoxy group.
4-Fluorophenyl isothiocyanate: Contains a fluorine atom instead of a methoxy group.
4-Nitrophenyl isothiocyanate: Contains a nitro group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl isothiocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and its interactions with biological molecules, making it distinct from other phenyl isothiocyanates .
Properties
IUPAC Name |
1-isothiocyanato-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-8-4-2-7(3-5-8)9-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPQCVLBOZOYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177387 | |
Record name | 4-Methoxyphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2284-20-0 | |
Record name | 4-Methoxyphenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2284-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2284-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxyphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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